![molecular formula C21H16ClN3S B2369351 4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine CAS No. 36941-40-9](/img/structure/B2369351.png)
4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine, commonly referred to as 4-CNA, is an organic compound with a wide range of industrial, pharmaceutical, and scientific applications. 4-CNA is a highly versatile compound with a unique set of properties that make it ideal for a variety of purposes. It is an excellent starting material for organic syntheses, and its ability to interact with a variety of different compounds makes it an important research tool for scientists. In addition, 4-CNA has been used in the development of new drugs and pharmaceuticals, as well as in the production of various industrial chemicals.
Scientific Research Applications
Synthesis and Characterization
- A novel compound related to 4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine, namely N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and characterized using various techniques like FT-IR, NMR, LC-Mass, and UV-Visible spectra. Its molecular structure was determined by single crystal X-ray diffraction, and the electronic transitions within the molecule were studied using theoretical calculations (GayathriB. et al., 2019).
Antimicrobial Activities
- Derivatives of the compound, specifically 2-amino-4-(4-chlorophenyl)-thiazole, demonstrated antimicrobial activities against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activities against strains like Candida glabrata and Candida albicans. These findings suggest potential applications in combating microbial infections (Kubba & Rahim, 2018).
Applications in Material Science
- The compound's derivative, specifically 2-amino-4-(4-chlorophenyl)-thiazole, was used to prepare gold nanoparticles stabilized with β-cyclodextrin. This novel system shows promise for drug transport, potentially enhancing the delivery of drugs in therapy due to its improved solubility and stability (Asela et al., 2017).
Antitumor and Antimonoamineoxidase Activities
- Certain derivatives of 4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine have been shown to possess antitumor and anti-monoamine oxidase activities, suggesting potential use in cancer treatment and neurological disorder therapies (Markosyan et al., 2020).
Anti-Inflammatory and Analgesic Properties
- Thiazole derivatives related to the compound have demonstrated anti-inflammatory and analgesic effects, indicating potential applications in the treatment of conditions associated with inflammation and pain (Kumar & Singh, 2020).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3S/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-25-21-23-20(13-26-21)16-8-10-19(22)11-9-16/h2-13H,1H3,(H,23,25)/b24-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFRMOIDYEMKM-OYKKKHCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.